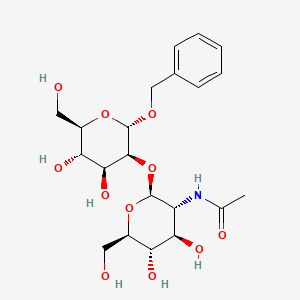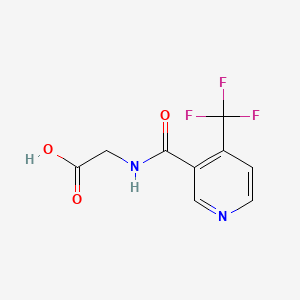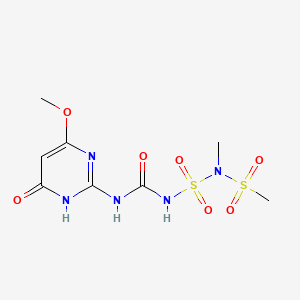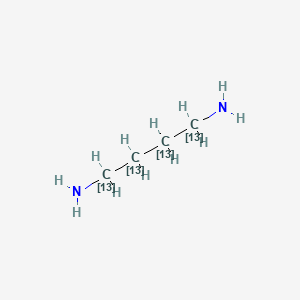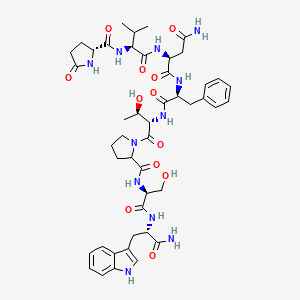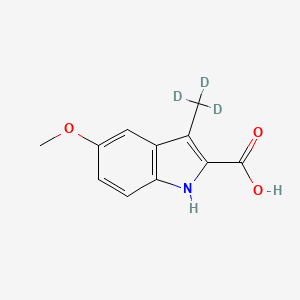
N-Boc-piperazine-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-piperazine-13C4 is a labeled derivative of N-Boc-piperazine, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in research applications, particularly in the field of proteomics and metabolic studies. The molecular formula of this compound is C9H18N2O2, and it has a molecular weight of 190.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-piperazine-13C4 typically involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled reagents in the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of high-purity starting materials and reagents, as well as controlled reaction conditions to ensure high yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-piperazine-13C4 undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in coupling reactions with aryl halides to form arylpiperazine derivatives
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl iodides and bases such as potassium carbonate.
Major Products
Substitution Reactions: Alkylated or acylated piperazine derivatives.
Deprotection Reactions: Free piperazine.
Coupling Reactions: Aryl-substituted piperazine derivatives.
Scientific Research Applications
N-Boc-piperazine-13C4 is widely used in scientific research due to its versatility and stability. Some of its applications include:
Proteomics: Used as a biochemical tool for studying protein interactions and modifications.
Metabolic Studies: Employed in metabolic labeling experiments to trace metabolic pathways.
Drug Discovery: Serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders
Mechanism of Action
The mechanism of action of N-Boc-piperazine-13C4 is primarily related to its role as a precursor or intermediate in chemical reactions. It does not have a direct biological effect but facilitates the synthesis of bioactive molecules. The Boc protecting group stabilizes the piperazine ring, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, depending on the final compound synthesized .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A non-labeled version of N-Boc-piperazine, commonly used in organic synthesis.
N-Boc-piperazine-13C6: Another isotopically labeled variant with six carbon-13 atoms.
N-Boc-piperazine-d8: A deuterium-labeled version used in different types of labeling studies
Uniqueness
N-Boc-piperazine-13C4 is unique due to its specific isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. This labeling allows for precise tracking and analysis of metabolic pathways and protein interactions, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1391054-31-1 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
190.224 |
IUPAC Name |
tert-butyl piperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |
InChI Key |
CWXPZXBSDSIRCS-SQLBHGNYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Synonyms |
1-(tert-Butoxycarbonyl)piperazine-13C4; 1-(Piperazine-13C4)carboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl 1-(Piperazine-13C4)carboxylate; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-13C4; 1-(Piperazine-13C4)carboxylic Acid tert-Butyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


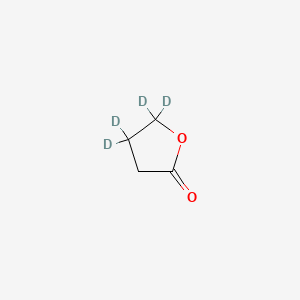
![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)
